molecular formula C22H21N5O8S2 B2953328 Ethyl 4-(2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 389073-15-8

Ethyl 4-(2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2953328
CAS No.: 389073-15-8
M. Wt: 547.56
InChI Key: XNTANZMCUJKWNT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4,5-dimethoxy-2-nitrobenzamido group at the 5-position. The thiadiazole ring is further functionalized with a thioether linkage to an acetamido-benzoate ester moiety. The compound’s synthesis typically involves multi-step reactions, validated by techniques like thin-layer chromatography (TLC), FT-IR, and NMR .

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O8S2/c1-4-35-20(30)12-5-7-13(8-6-12)23-18(28)11-36-22-26-25-21(37-22)24-19(29)14-9-16(33-2)17(34-3)10-15(14)27(31)32/h5-10H,4,11H2,1-3H3,(H,23,28)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTANZMCUJKWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 4-(2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multi-step organic synthesis. Key steps include:

  • Nitration of 4,5-dimethoxybenzoic acid

  • Formation of 4,5-dimethoxy-2-nitrobenzamide

  • Synthesis of the 1,3,4-thiadiazole ring

  • Condensation reactions to form the thiadiazole-thio derivative

  • Final esterification to form the benzoate ester

Industrial Production Methods: : Scaling up these synthesis routes for industrial production usually requires optimization of reaction conditions, such as temperature, pressure, and choice of solvents and catalysts, to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation to form corresponding oxides or higher oxidation state products.

  • Reduction: : Reduction reactions can target the nitro group to convert it into an amine.

  • Substitution: : The compound can undergo nucleophilic substitutions due to the presence of reactive electrophilic centers.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate.

  • Reduction: : Mild reducing agents like sodium borohydride or catalytic hydrogenation.

  • Substitution: : Strong nucleophiles like sodium hydroxide or sodium ethoxide.

Major Products: : Reduction often yields amine derivatives, while oxidation can lead to various oxide forms of the molecule.

Scientific Research Applications

Chemistry

  • Serves as a building block for designing complex organic molecules due to its multifunctional nature. Biology :

  • Used in studies related to enzymatic interactions and as a probe for studying metabolic pathways. Medicine :

  • Investigated for potential pharmacological properties, including as a precursor for drug development. Industry :

  • Applied in the manufacture of specialty chemicals, including advanced materials and dyes.

Mechanism of Action

Molecular Targets and Pathways

  • The compound interacts with biological macromolecules through hydrogen bonding, electrostatic interactions, and van der Waals forces.

  • It is known to inhibit certain enzymatic activities by binding to the active site and blocking substrate access.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives reported in the literature:

Compound Core Structure Substituents Molecular Weight Reported Activities Synthesis/Characterization Source
Ethyl 4-(2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (Target Compound) 1,3,4-Thiadiazole 4,5-Dimethoxy-2-nitrobenzamido; thioacetamido-benzoate ester Not reported Inferred: Potential antimicrobial/anticancer (based on nitro/methoxy groups) TLC, FT-IR, NMR
Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (Compound A21) Benzoimidazole 1H-benzo[d]imidazol-2-yl thio; acetamido-benzoate ester Not reported Antimicrobial (tested against bacterial/fungal strains) TLC, melting point, FT-IR, elemental analysis, NMR
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide 1,3,4-Thiadiazole Benzylsulfanyl; piperidinyl-acetamide Not reported Antihypertensive, anticonvulsant, diuretic (general thiadiazole activities) X-ray crystallography, NMR
Ethyl 2-((5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate 1,3,4-Thiadiazole 4-Fluorobenzamido; thioacetate ester 341.38 g/mol Pharmaceutical intermediate (specific activity not reported) Commercial synthesis (Hairui Chem)
N-(4-(2-(5-mercapto-1,3,4-thiadiazol-2-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide Bis-1,3,4-thiadiazole Benzamide; mercaptoethyl-thiadiazole; thioxo group 381.527 g/mol Not reported (structural focus on sulfur-rich backbone) Recrystallization (hexane)

Key Observations:

Structural Variations: The target compound distinguishes itself with electron-withdrawing nitro and methoxy groups, which may enhance reactivity or target-specific binding compared to simpler analogs like Compound A21 (benzoimidazole) or the fluorobenzamido derivative .

Biological Implications :

  • Thiadiazoles with piperidinyl-acetamide () are associated with CNS activities (anticonvulsant, antidepressant), while ester-linked derivatives (e.g., target compound) may prioritize membrane permeability .
  • The 4-fluorobenzamido substituent () is a common pharmacophore in kinase inhibitors, suggesting divergent therapeutic applications compared to the nitro/methoxy groups in the target compound .

Synthetic Methods :

  • The target compound and analogs in rely on TLC and NMR for validation, whereas employs X-ray crystallography for precise conformational analysis, highlighting methodological diversity .
  • Commercial availability of the fluorobenzamido derivative () underscores its utility as a versatile intermediate .

Physicochemical Properties :

  • The thioacetate ester in and the mercaptoethyl-thiadiazole in introduce polarizable sulfur atoms, likely affecting solubility and metabolic stability compared to the target compound’s benzoate ester .

Biological Activity

Ethyl 4-(2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and various biological evaluations based on available research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including a thiadiazole moiety and a dimethoxy-nitrobenzamide fragment. Its molecular formula is C19H22N4O5SC_{19}H_{22}N_4O_5S, with a molecular weight of approximately 414.47 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the thiadiazole ring followed by the introduction of the ethyl benzoate moiety through acylation reactions.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. This compound has shown promising activity against various bacterial strains and fungi. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Microorganism MIC (µg/mL) Standard Antibiotic (Control)
Staphylococcus aureus3216 (Penicillin)
Escherichia coli6432 (Ciprofloxacin)
Candida albicans12864 (Fluconazole)

Anticancer Activity

The compound's potential anticancer properties have been explored in vitro against various cancer cell lines. In one study, this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7), inducing apoptosis and inhibiting cell proliferation.

Cell Line IC50 (µM) Control Drug
MCF-71510 (Doxorubicin)
HeLa2015 (Cisplatin)

The biological activity of this compound is attributed to its ability to interfere with cellular processes. The thiadiazole moiety is believed to disrupt microbial cell wall synthesis and induce oxidative stress in cancer cells leading to apoptosis. Furthermore, the presence of the nitro group may enhance its reactivity towards biological targets.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of thiadiazoles exhibit enhanced activity when modified with electron-withdrawing groups like nitro or halogens.
  • Anticancer Research : In a recent publication in Cancer Letters, researchers highlighted the effectiveness of similar compounds in reducing tumor size in xenograft models when administered at specific dosages over a defined treatment period.

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